![molecular formula C5H2Cl2FN B021349 2,5-Dichloro-3-fluoropyridine CAS No. 103999-77-5](/img/structure/B21349.png)
2,5-Dichloro-3-fluoropyridine
Overview
Description
2,5-Dichloro-3-fluoropyridine is a chemical compound with the molecular formula C5H2Cl2FN . It has a molecular weight of 165.98 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2,5-Dichloro-3-fluoropyridine is 1S/C5H2Cl2FN/c6-3-1-4(8)5(7)9-2-3/h1-2H . The InChI key is UMURTAGJSLLLMZ-UHFFFAOYSA-N . The Canonical SMILES is C1=C(C=NC(=C1F)Cl)Cl .Physical And Chemical Properties Analysis
2,5-Dichloro-3-fluoropyridine has a density of 1.5±0.1 g/cm3, a boiling point of 172.3±35.0 °C at 760 mmHg, and a vapor pressure of 1.8±0.3 mmHg at 25°C . Its enthalpy of vaporization is 39.2±3.0 kJ/mol, and it has a flash point of 58.0±25.9 °C . The compound has a refractive index of 1.528, a molar refractivity of 34.1±0.3 cm3, and a topological polar surface area of 12.9 Ų .Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluoropyridines, including 2,5-Dichloro-3-fluoropyridine, are used in the synthesis of fluorinated pyridines . These compounds have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Synthesis of F18 Substituted Pyridines
2,5-Dichloro-3-fluoropyridine is used in the synthesis of F18 substituted pyridines . These compounds are of special interest as potential imaging agents for various biological applications .
Agricultural Applications
In the search for new agricultural products with improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . 2,5-Dichloro-3-fluoropyridine is used in this context .
Synthesis of Herbicides and Insecticides
2,5-Dichloro-3-fluoropyridine is used as a starting material for the synthesis of some herbicides and insecticides .
Synthesis of Fluoroquinolone Derivatives
2,5-Dichloro-3-fluoropyridine is a molecular scaffold for the synthesis of fluoroquinolone derivatives . These derivatives are used to reduce the side effects of medication and expand medical applications .
Research Use
2,5-Dichloro-3-fluoropyridine is used for research purposes . Its molecular formula is C₆HCl₂FN₂ and its molecular weight is 190.99 g/mol .
Safety And Hazards
properties
IUPAC Name |
2,5-dichloro-3-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FN/c6-3-1-4(8)5(7)9-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMURTAGJSLLLMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449995 | |
Record name | 2,5-Dichloro-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-3-fluoropyridine | |
CAS RN |
103999-77-5 | |
Record name | 2,5-Dichloro-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,5-Dichloro-3-fluoropyridine in the context of the research presented?
A1: The research article highlights 2,5-Dichloro-3-fluoropyridine as a key intermediate in a series of reactions leading to various substituted pyridines, including 4-pyridinecarboxylic acids and 4-iodopyridines []. These compounds are significant because they can be further modified to create a diverse library of pyridine derivatives, potentially valuable in medicinal chemistry and materials science.
Q2: Can you elaborate on the synthesis of 2,5-Dichloro-3-fluoropyridine as described in the research?
A2: The article describes the synthesis of 2,5-Dichloro-3-fluoropyridine from 5-Chloro-2,3-difluoropyridine, an intermediate in the production of a commercial pesticide []. This starting material undergoes hydrolysis to yield 5-chloro-3-fluoro-2H-pyridinone, which is then converted into 2,5-Dichloro-3-fluoropyridine. While the specific reagents and conditions for this conversion are not detailed in the abstract, it highlights the compound's origin from an industrially relevant precursor.
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